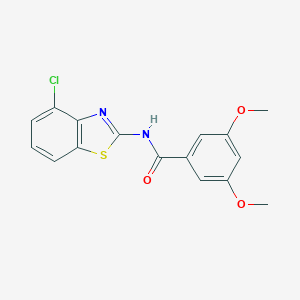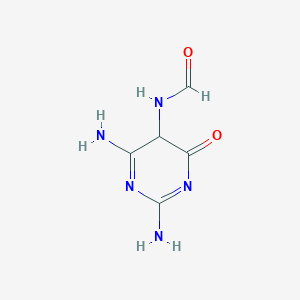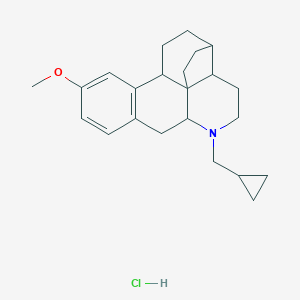![molecular formula C90H111N21O24 B237791 5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol CAS No. 128446-33-3](/img/structure/B237791.png)
5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol
Descripción general
Descripción
5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol is a useful research compound. Its molecular formula is C90H111N21O24 and its molecular weight is 1321.3 g/mol. The purity is usually 95%.
The exact mass of the compound 5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Drug Delivery
Hydroxypropyl-alpha-cyclodextrin is extensively used in the pharmaceutical industry to enhance the solubility and bioavailability of drugs. It forms inclusion complexes with various active pharmaceutical ingredients, thereby improving their stability and efficacy . This application is crucial for drugs with poor water solubility, as it allows for better absorption and therapeutic effect.
Chiral Separation
The compound serves as a chiral selector in capillary electrophoresis, which is vital for the resolution of racemic mixtures into their enantiomers . This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its safety and effectiveness.
Biodegradable Polyrotaxanes
Hydroxypropyl-alpha-cyclodextrin is used in the synthesis of biodegradable polyrotaxanes. These are employed in the fabrication of blood-contacting devices, such as stents and catheters, due to their biocompatibility and reduced thrombogenicity .
Ophthalmic Solutions
In the field of ophthalmology, this compound is utilized to develop eye drop formulations. It improves the solubility and chemical stability of active ingredients like voriconazole, which is used to treat fungal eye infections .
Food Industry
In the food sector, Hydroxypropyl-alpha-cyclodextrin is used to encapsulate flavors, aromas, and essential oils, enhancing their stability and controlled release in food products . This application ensures the longevity of flavors and the quality of food items.
Cosmetics and Personal Care
The compound finds applications in the cosmetics industry, where it is used to stabilize volatile compounds, such as fragrances and essential oils, in various personal care products . This helps in maintaining the efficacy and scent of these products over time.
Mecanismo De Acción
Target of Action
Hydroxypropyl-alpha-cyclodextrin (HP-α-CD), also known as 5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol, is a hydroxyalkyl derivative of cyclodextrin . It is generally used as a substitute of α-cyclodextrin for potential application in food, cosmetics, and pharmaceutical industries . It may be used as a parenteral drug carrier on account of its attractive characteristics such as a greater extent of solubility in water, high dissolution capacity for weakly soluble analytes, and low toxicity .
Mode of Action
The mode of action of HP-α-CD is primarily based on its ability to form inclusion complexes with various substances, thereby enhancing their solubility and stability . This property is particularly useful in the pharmaceutical industry, where HP-α-CD can enhance the bioavailability of drugs that are otherwise poorly soluble .
Biochemical Pathways
Instead, it acts as a carrier molecule that can enhance the delivery and effectiveness of other substances, such as drugs, by improving their solubility and stability .
Pharmacokinetics
The pharmacokinetics of HP-α-CD are largely dependent on the specific substance it is complexed with. As a carrier molecule, HP-α-CD can enhance the absorption, distribution, metabolism, and excretion (ADME) properties of these substances, thereby improving their bioavailability .
Result of Action
The primary result of HP-α-CD’s action is the enhanced solubility and stability of the substances it complexes with. This can lead to improved bioavailability and effectiveness of these substances, particularly in the case of drugs that are otherwise poorly soluble .
Action Environment
The action of HP-α-CD can be influenced by various environmental factors. For example, the solubility of HP-α-CD can be affected by the pH and ionic strength of the solution it is in . Additionally, the stability of the complexes formed by HP-α-CD can be influenced by temperature and humidity .
Propiedades
IUPAC Name |
5,10,15,20,25,30-hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H96O36/c1-19(55)7-73-13-25-43-31(61)37(67)49(79-25)86-44-26(14-74-8-20(2)56)81-51(39(69)33(44)63)88-46-28(16-76-10-22(4)58)83-53(41(71)35(46)65)90-48-30(18-78-12-24(6)60)84-54(42(72)36(48)66)89-47-29(17-77-11-23(5)59)82-52(40(70)34(47)64)87-45-27(15-75-9-21(3)57)80-50(85-43)38(68)32(45)62/h19-72H,7-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPYGZCSMCXHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H96O36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | .alpha.-Cyclodextrin, 2-hydroxypropyl ethers | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
alpha-Cyclodextrin, 2-hydroxypropyl ethers | |
CAS RN |
128446-33-3 | |
| Record name | .alpha.-Cyclodextrin, 2-hydroxypropyl ethers | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | .alpha.-Cyclodextrin-2-hydroxypropylether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B237715.png)
![5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B237720.png)
![N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237734.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)
![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)

![N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B237757.png)
![N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237759.png)
![2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)



![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide](/img/structure/B237784.png)